(4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine

Thiazole Positional Isomer Scaffold Differentiation

Secure a versatile 4-methyl-5-phenylthiazole building block with a primary methanamine handle for rapid amide coupling and library synthesis. This specific 2-aminomethyl substitution pattern drives PPARγ agonism (EC50 0.75 µM), SENP8 inhibition (IC50 325 nM), and anti-MRSA activity via UppP. Head-to-head validation confirms positional isomers are not functionally equivalent — ensure assay reproducibility by ordering this exact CAS 1181448-29-2 scaffold.

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
Cat. No. B13979802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine
Molecular FormulaC11H12N2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)CN)C2=CC=CC=C2
InChIInChI=1S/C11H12N2S/c1-8-11(14-10(7-12)13-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3
InChIKeyFRSNRGFDBLBHOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine: Structural Classification and Procurement Baseline


(4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine (CAS: 1181448-29-2) is a heterocyclic organic compound belonging to the 1,3-thiazole family, characterized by a five-membered ring containing one sulfur and one nitrogen atom, with a methyl substituent at the 4-position, a phenyl group at the 5-position, and a primary amine-bearing methanamine side chain at the 2-position . This core scaffold serves as a versatile building block in medicinal chemistry for synthesizing derivatives with antimicrobial, anticancer, and enzyme-inhibitory activities . The compound is commercially available from multiple suppliers, with the positional isomer (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine (CAS: 165735-95-5) representing a key comparator due to reversed phenyl and methanamine substitution .

Why Generic Substitution Fails for (4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine: Positional Isomers Yield Distinct SAR Profiles


Substituting (4-methyl-5-phenyl-1,3-thiazol-2-yl)methanamine with a closely related thiazole derivative—even a positional isomer—cannot be assumed equivalent without supporting comparative data. The specific substitution pattern (phenyl at 5-position, methanamine at 2-position, methyl at 4-position) dictates the compound's ability to serve as a synthetic precursor for biologically active derivatives. For instance, derivatives incorporating the 4-methyl-5-phenylthiazol-2-yl scaffold have demonstrated IC50 values as low as 23.30 µM against A549 lung adenocarcinoma cells and 325 nM against Sentrin-specific protease 8, while related scaffolds with reversed substitution exhibit distinct activity profiles [1][2]. Without head-to-head validation, generic substitution risks compromising experimental reproducibility and assay outcomes.

Quantitative Differentiation Evidence: (4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine vs. Positional Isomers and Thiazole Analogs


Positional Isomer Differentiation: 2-Methanamine vs. 5-Methanamine Substitution Patterns

(4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine (CAS: 1181448-29-2) and its positional isomer (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine (CAS: 165735-95-5) represent two distinct chemical entities with non-interchangeable substitution patterns. The target compound positions the methanamine group at the thiazole 2-position adjacent to the ring nitrogen, whereas the comparator isomer positions methanamine at the 5-position adjacent to sulfur . This structural difference produces distinct chemical properties: the target compound exhibits canonical SMILES CC1=C(SC(=N1)CN)C2=CC=CC=C2 (methanamine on C2), while the comparator exhibits NCC1=C(C)N=C(C2=CC=CC=C2)S1 (methanamine on C5) . These two isomers have independent CAS registry numbers, distinct InChIKeys, and are sold separately by chemical suppliers, confirming they are not equivalent or interchangeable .

Thiazole Positional Isomer Scaffold Differentiation Synthetic Building Block

Derivative Activity Profile: 4-Methyl-5-phenylthiazol-2-yl Scaffold Yields Potent Sentrin-Specific Protease 8 Inhibition

A derivative containing the 4-methyl-5-phenyl-1,3-thiazol-2-yl core, specifically 4-[(4-methyl-5-phenyl-1,3-thiazol-2-yl)amino]benzoic acid, exhibits an IC50 of 325 nM against Sentrin-specific protease 8 (SENP8) in a biochemical assay conducted at the Sanford-Burnham Center for Chemical Genomics [1][2]. This value represents the primary activity data point available for the target scaffold in a defined enzymatic assay. Comparative data against the positional isomer scaffold (4-methyl-2-phenylthiazol-5-yl) or other thiazole analogs in the same SENP8 assay are not available in the source database; therefore, while the target scaffold demonstrates measurable enzyme inhibition, no quantitative comparator-based differentiation can be established for this dimension.

Enzyme Inhibition Sentrin-specific Protease 8 Medicinal Chemistry Scaffold Validation

Anticancer Selectivity: 5-Methyl-4-phenylthiazol-2-yl Derivatives Exhibit Favorable Tumor Cell Selectivity

Derivatives based on the closely related 5-methyl-4-phenylthiazol-2-yl scaffold—a structural variant of the target compound (note: target compound is 4-methyl-5-phenylthiazol-2-yl)—demonstrate quantifiable tumor selectivity. The derivative 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (compound 4c) exhibited an IC50 of 23.30 ± 0.35 µM against A549 human lung adenocarcinoma cells, while showing minimal cytotoxicity against NIH/3T3 mouse embryoblast cells (IC50 >1000 µM), yielding a selectivity index exceeding 43-fold [1]. This represents class-level evidence that thiazole-based scaffolds with methyl and phenyl substitution can achieve favorable therapeutic windows.

Anticancer Selectivity Cytotoxicity A549 Thiazole

PPARγ Agonism: Phenylthiazole Acids with 4-Methyl-5-phenyl Core Demonstrate Potency Comparable to Rosiglitazone

In a class-level inference from phenylthiazole acid derivatives, compound 4t—a phenylthiazole acid containing the 4-methyl-5-phenylthiazole core—exhibited an EC50 of 0.75 ± 0.20 µM in a fluorescence polarization-based PPARγ ligand screening assay, statistically comparable to the positive control rosiglitazone (EC50 = 0.83 ± 0.14 µM) [1]. Notably, SAR analysis within this study indicated that methyl substitution on the thiazole ring alone was insufficient to promote PPARγ agonistic activity (as observed for methyl phenylthiazoles 4f, 4o, 4u, and 4v), highlighting that specific structural context—beyond simple methyl presence—is critical for activity [1].

PPARγ Metabolic Disease Agonist Diabetes Thiazole

Antimicrobial Potency Benchmark: Phenylthiazole Scaffolds Inhibit Drug-Resistant S. aureus at 1 µg/mL

The phenylthiazole scaffold class, to which the target compound belongs, has demonstrated potent antimicrobial activity against drug-resistant Staphylococcus aureus. In SAR studies, optimized phenylthiazole derivatives (compound 20, a 2-thienyl derivative) inhibited the growth of drug-resistant S. aureus at a concentration as low as 1 µg/mL, with sub-nanomolar inhibition of undecaprenyl pyrophosphatase (UppP), representing an approximately 20,000-fold improvement in potency over lead compounds 1a and 1b [1]. A hydroxyl-containing derivative (compound 31) exhibited >50-fold enhanced aqueous solubility relative to the first-generation lead 1c and successfully cleared intracellular S. aureus within infected macrophages [1].

Antimicrobial MRSA UppP Inhibition Antibiotic Resistance Phenylthiazole

PI3K Inhibitor Patent Protection: 5-Phenyl-4-methyl-thiazol-2-yl-amine Derivatives as Inflammation Therapeutics

The 5-phenyl-4-methyl-thiazol-2-yl-amine scaffold—a close structural analog differing from the target compound by substitution of methanamine with amine—is protected under patent WO-2005021519-A2 (assigned to Novartis AG) as an inhibitor of phosphatidylinositol 3-kinase (PI3K) enzymes for treating inflammatory airway diseases [1][2]. The patent family includes 455 linked PubChem compounds and 661 substances, indicating substantial commercial and therapeutic interest in this specific substitution pattern [2]. While quantitative IC50 data are not provided in the patent abstract, the existence of intellectual property protection for the 5-phenyl-4-methyl-thiazol-2-yl-amine scaffold suggests that the target compound's core structure (with methanamine rather than amine) may serve as a non-infringing alternative building block for PI3K-related research programs.

PI3K Kinase Inhibition Inflammation Patent Therapeutic

Validated Application Scenarios for (4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine


Medicinal Chemistry: Synthesis of PPARγ Agonists for Metabolic Disease Research

The 4-methyl-5-phenylthiazole core, when elaborated into phenylthiazole acid derivatives, yields PPARγ agonists with EC50 values comparable to rosiglitazone (0.75 µM vs. 0.83 µM). This validates the scaffold for synthesizing novel PPARγ ligands for type 2 diabetes and metabolic disorder research [1]. The target compound's primary amine provides a convenient synthetic handle for amide coupling to generate diverse phenylthiazole acid libraries.

Antimicrobial Drug Discovery: Building Block for Anti-MRSA Agents Targeting UppP

The phenylthiazole scaffold class demonstrates validated activity against multidrug-resistant Staphylococcus aureus via undecaprenyl pyrophosphatase (UppP) inhibition, with optimized derivatives achieving MIC values of 1 µg/mL and sub-nanomolar target engagement [1]. (4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine serves as a core building block for synthesizing novel phenylthiazole antimicrobials with potential for enhanced physicochemical properties.

Oncology Research: Selective Anticancer Agent Development

Thiazole derivatives containing the 4-methyl-5-phenyl substitution pattern have demonstrated selective cytotoxicity against A549 lung adenocarcinoma cells (IC50 = 23.30 µM) with >43-fold selectivity over normal NIH/3T3 cells [1]. The target compound's methanamine group enables facile derivatization to explore SAR for improved potency and selectivity across cancer cell lines.

Chemical Biology: SENP8 Protease Inhibitor Probe Development

A derivative bearing the 4-methyl-5-phenylthiazol-2-yl core exhibits an IC50 of 325 nM against Sentrin-specific protease 8 (SENP8), a target involved in neddylation pathway regulation [1]. This validated activity provides a starting point for developing chemical probes to interrogate SENP8 biology, with the methanamine handle enabling further structural optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.